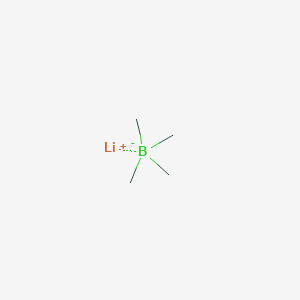
Lithium tetramethylborate(1-)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lithium tetramethylborate(1-) is an organometallic compound with the molecular formula C4H12BLi. It is a lithium salt of tetramethylborate anion. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Lithium tetramethylborate(1-) can be synthesized through the reaction of lithium hydride with tetramethylborate. The reaction typically occurs in an inert atmosphere to prevent unwanted side reactions. The reaction conditions often involve moderate temperatures and the use of solvents like tetrahydrofuran (THF) to facilitate the reaction.
Industrial Production Methods
Industrial production of lithium tetramethylborate(1-) involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Lithium tetramethylborate(1-) undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the tetramethylborate anion acts as a nucleophile.
Complex Formation: It can form complexes with transition metals, which are useful in catalysis and other applications.
Common Reagents and Conditions
Common reagents used in reactions with lithium tetramethylborate(1-) include halides, acids, and other electrophiles. The reactions are typically carried out under inert atmospheres to prevent oxidation and other side reactions.
Major Products
The major products formed from reactions involving lithium tetramethylborate(1-) depend on the specific reagents and conditions used. For example, reactions with halides can produce corresponding boron-containing compounds, while reactions with acids can yield borate esters.
Aplicaciones Científicas De Investigación
Lithium tetramethylborate(1-) has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of boron-containing compounds.
Biology: It is used in the study of boron metabolism and its effects on biological systems.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is used in the production of advanced materials, including boron-doped semiconductors and other electronic components.
Mecanismo De Acción
The mechanism of action of lithium tetramethylborate(1-) involves its ability to donate or accept electrons, making it a versatile reagent in various chemical reactions. It can interact with molecular targets such as enzymes and receptors, influencing biochemical pathways and cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Lithium borate (Li2B4O7): Used in glass and ceramics production.
Lithium metaborate (LiBO2): Used in analytical chemistry for sample preparation.
Uniqueness
Lithium tetramethylborate(1-) is unique due to its organometallic nature, which allows it to participate in a broader range of chemical reactions compared to its inorganic counterparts. Its ability to form stable complexes with transition metals also sets it apart, making it valuable in catalysis and material science.
Propiedades
Número CAS |
2169-38-2 |
|---|---|
Fórmula molecular |
C4H12BLi |
Peso molecular |
77.9 g/mol |
Nombre IUPAC |
lithium;tetramethylboranuide |
InChI |
InChI=1S/C4H12B.Li/c1-5(2,3)4;/h1-4H3;/q-1;+1 |
Clave InChI |
KPHHOTYREBHVCJ-UHFFFAOYSA-N |
SMILES canónico |
[Li+].[B-](C)(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(E)-3-[4-(4-methylpentoxy)phenyl]prop-2-enoate](/img/structure/B13734599.png)

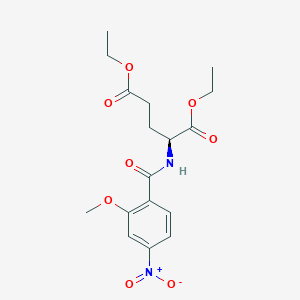

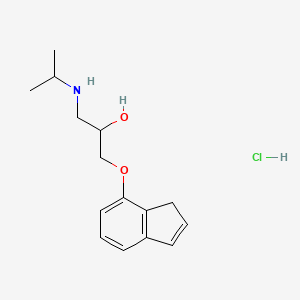

![methanesulfonic acid;N-[5-(4-methylpiperazin-1-yl)-5,6-dihydrobenzo[b][1]benzothiepin-3-yl]acetamide](/img/structure/B13734642.png)
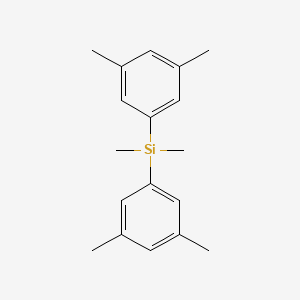
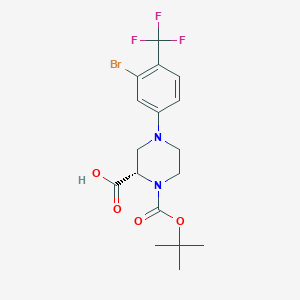
![N-[2-[bis(2-chloroethyl)amino]-2-oxoethyl]-2,2-dichloroacetamide](/img/structure/B13734665.png)

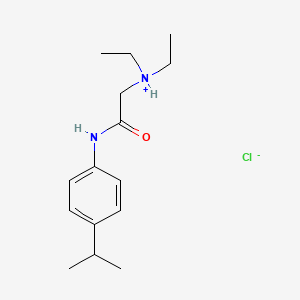

![4-[(5,7-diaminopyrido[3,4-b]pyrazin-3-yl)methyl-methylamino]benzoic acid](/img/structure/B13734678.png)
